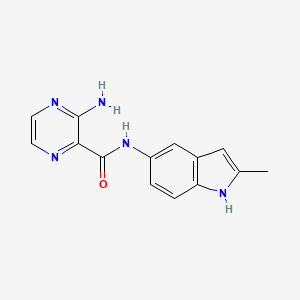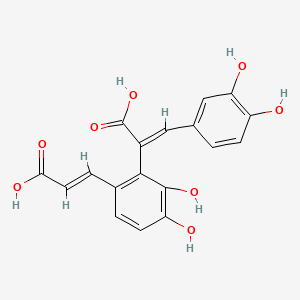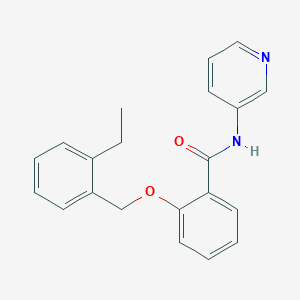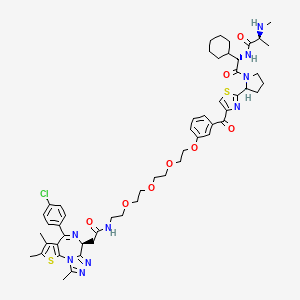
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide (2C-NQNB) is an organic compound belonging to the quinoline family. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules such as prostaglandins and thromboxanes. 2C-NQNB has been studied for its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
- The compound shows high pyramidality in its amide nitrogen atom in the O–N–Cl moiety. It reacts selectively with AcONa in MeCN forming N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis in the presence of AcONa yields N, N’-bis(4-nitrobenzoyl)-N, N’-dimethoxyhydrazine (Shtamburg et al., 2012).
Synthesis and Cytotoxicity Studies
- This compound has been involved in studies aiming to discover potential anticancer candidates. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including leukemia and hepatoma cells (Hour et al., 2007).
Catalytic Reduction Processes
- The compound has been studied in the context of catalytic reduction of nitroarenes to aminoarenes using formic acid, showcasing its potential in chemical synthesis processes (Watanabe et al., 1984).
Antimalarial Activity
- Research has involved derivatives of this compound in the synthesis of substances with antimalarial activity, demonstrating its significance in pharmacological studies (Werbel et al., 1986).
Molecular Docking and Simulation Studies
- The compound has been a subject in molecular docking and simulation studies, specifically in the context of developing antidiabetic agents. These studies explore the compound’s interactions at the molecular level and its potential therapeutic uses (Thakral et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)


